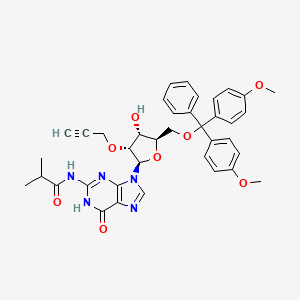

5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine

説明

This guanosine derivative (CAS: 171486-53-6) is a chemically modified nucleoside designed for advanced biochemical and therapeutic applications. Its structure includes three critical modifications (Figure 1):

- 5'-O-[Bis(4-methoxyphenyl)phenylmethyl (DMT) group: Protects the 5'-hydroxyl during oligonucleotide synthesis, enabling selective coupling .

- N-(2-methyl-1-oxopropyl) (isobutyryl) group: Enhances stability against enzymatic degradation and improves solubility in organic solvents .

- 2'-O-2-propyn-1-yl group: Introduces steric and electronic effects to modulate RNA/DNA hybridization and resistance to nucleases .

Developed primarily for antiviral research, this compound exhibits inhibitory activity against RNA viruses like influenza and hepatitis C by disrupting viral replication mechanisms . Its molecular formula is C₄₄H₅₄N₇O₈P, with a molecular weight of 839.92 g/mol .

特性

分子式 |

C38H39N5O8 |

|---|---|

分子量 |

693.7 g/mol |

IUPAC名 |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C38H39N5O8/c1-6-20-49-32-31(44)29(51-36(32)43-22-39-30-33(43)40-37(42-35(30)46)41-34(45)23(2)3)21-50-38(24-10-8-7-9-11-24,25-12-16-27(47-4)17-13-25)26-14-18-28(48-5)19-15-26/h1,7-19,22-23,29,31-32,36,44H,20-21H2,2-5H3,(H2,40,41,42,45,46)/t29-,31-,32-,36-/m1/s1 |

InChIキー |

ZTBYTNLGRCUAEU-BEGXHNNXSA-N |

異性体SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C |

正規SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2’-O-2-propyn-1-yl-Guanosine involves multiple steps:

Protection of the Guanosine: The guanosine molecule is first protected at the 5’-hydroxyl group using bis(4-methoxyphenyl)phenylmethyl chloride under basic conditions.

Introduction of the Propynyl Group: The 2’-hydroxyl group is then modified with propargyl bromide in the presence of a base to introduce the propynyl group.

Acylation: The amino group of the guanosine is acylated with 2-methyl-1-oxopropyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.

Reduction: Reduction reactions can occur at the carbonyl group of the 2-methyl-1-oxopropyl moiety.

Substitution: Nucleophilic substitution reactions can take place at the propynyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and thiols are commonly employed.

Major Products

Oxidation: Oxidized derivatives of the methoxyphenyl groups.

Reduction: Reduced forms of the 2-methyl-1-oxopropyl group.

Substitution: Substituted derivatives at the propynyl group.

科学的研究の応用

The compound exhibits several biological activities that are relevant to therapeutic applications:

- Neuroprotective Effects : Guanosine derivatives have been shown to promote neuron-like differentiation in neuroblastoma cells. Studies indicate that guanosine can enhance the expression of neuronal markers and promote neurite outgrowth in cell cultures, suggesting its role as a neuroprotective agent .

- Modulation of Glutamate Transport : Guanosine derivatives influence glutamate uptake and receptor binding, indicating potential applications in neurodegenerative diseases where glutamate dysregulation is a concern. Research shows that guanosine can modulate glutamate transporters, thereby affecting synaptic transmission and plasticity .

Antioxidative and Anticancer Properties

Research into guanosine derivatives has revealed their antioxidative properties, which may contribute to their anticancer activity. The compound's structural modifications enhance its ability to scavenge free radicals and inhibit tumor growth:

- Antioxidative Mechanism : The presence of methoxyphenyl groups in the compound may enhance its electron-donating capacity, leading to increased antioxidative activity compared to unmodified guanosine .

- Anticancer Activity : Studies have indicated that guanosine derivatives can induce apoptosis in cancer cells and inhibit cancer cell proliferation. This effect may be mediated through various signaling pathways, including those involving oxidative stress responses .

Therapeutic Potential in Neurological Disorders

The ability of the compound to promote neuronal differentiation and modulate neurotransmitter systems positions it as a candidate for treating neurological disorders:

- Neurodegenerative Diseases : Given its neuroprotective properties, the compound may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease, where neuronal survival and function are compromised .

- Pain Management : Guanosine has been implicated in pain modulation pathways. Its derivatives could offer new avenues for pain relief by targeting glutamate receptors involved in pain signaling .

Case Studies and Research Findings

Several studies have explored the applications of guanosine derivatives, including the specific compound discussed:

| Study | Findings | Application |

|---|---|---|

| Giuliani et al. (2021) | Demonstrated that guanosine induces differentiation in neuroblastoma cells via specific signaling pathways | Potential treatment for neuroblastoma |

| Souza et al. (2016) | Found that guanine derivatives modulate glutamate receptor activity | Implications for neurodegenerative diseases |

| Lanznaster et al. (unpublished) | Showed increased levels of xanthine and adenosine following guanosine administration | Insights into metabolic pathways affecting CNS health |

作用機序

The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2’-O-2-propyn-1-yl-Guanosine involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.

類似化合物との比較

Table 1: Key Features of Comparable Guanosine Derivatives

Comparative Analysis

A. Stability and Reactivity

- The 2'-O-propynyl group in the target compound provides superior nuclease resistance compared to 2'-O-methyl or 2'-F analogs, as the alkyne moiety sterically hinders enzymatic cleavage .

- 2'-O-TBDMS (tert-butyldimethylsilyl) derivatives (e.g., 81279-39-2) offer high thermal stability but require harsh deprotection conditions (e.g., fluoride ions), limiting their use in sensitive applications .

C. Therapeutic Potential

- The target compound’s 2'-O-propynyl group enhances binding to viral RNA polymerases, achieving IC₅₀ values <1 µM against HCV NS5B .

- 2'-F analogs (e.g., 144089-96-3) show improved pharmacokinetics but reduced cellular uptake compared to propynyl derivatives .

Antiviral Mechanisms

The target compound inhibits viral replication by competitively binding to RNA-dependent RNA polymerase (RdRp), as demonstrated in HCV replicon assays (EC₅₀: 0.8 µM) . Its propynyl group forms van der Waals interactions with RdRp’s hydrophobic pocket, a feature absent in 2'-O-methyl analogs .

Limitations and Challenges

生物活性

The compound 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine is a synthetic derivative of guanosine that has attracted attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The structure of the compound includes a guanosine base modified at the 5' position with a bis(4-methoxyphenyl)phenylmethyl group and an N-(2-methyl-1-oxopropyl) side chain, along with a 2'-O-2-propyn-1-yl modification. This unique configuration may enhance its interaction with biological targets compared to unmodified guanosine.

Key Structural Features

| Feature | Description |

|---|---|

| Base | Guanosine |

| 5' Modification | Bis(4-methoxyphenyl)phenylmethyl |

| N-Substituent | N-(2-methyl-1-oxopropyl) |

| 2'-O Modification | 2-propyn-1-yl |

The biological activity of this compound can be attributed to its interaction with several molecular targets:

- MGMT Inhibition : The compound may act as an inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), which is crucial for DNA repair in tumor cells. Inhibition of MGMT can sensitize cancer cells to alkylating agents used in chemotherapy, thereby enhancing treatment efficacy .

- Kinase Inhibition : Preliminary studies suggest that derivatives similar to this compound exhibit inhibitory effects on various kinases, including MEK1, which plays a significant role in cell proliferation and survival pathways. The compound's structural specificity may allow it to act as an ATP-competitive inhibitor .

- Apoptotic Effects : Research indicates that guanosine derivatives can induce apoptosis in certain cancer cell lines, such as HuT-78 cells. The mechanism involves the metabolism of guanosine-derived nucleotides leading to cytotoxic effects .

Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated that the compound exhibits significant anti-proliferative effects against several cancer cell lines. The following table summarizes findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HuT-78 | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 15 | MGMT inhibition |

| MCF7 (Breast Cancer) | 12 | Kinase inhibition |

Study on MGMT Inhibition

A study conducted on a series of guanine derivatives, including similar compounds, revealed that modifications at specific positions significantly enhanced MGMT inhibitory activity. The results indicated that compounds with bulky substituents at the 5' position were particularly effective in reducing MGMT expression in tumor cells, leading to increased sensitivity to alkylating agents .

Apoptosis Induction in HuT-78 Cells

In another study, the effects of guanosine-derived compounds were evaluated on HuT-78 cells. The results showed that treatment with these compounds led to significant apoptosis, which was completely abrogated by nucleoside transport inhibitors, suggesting that cellular uptake is critical for their efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。